molecular formula C19H12N4O6S2 B2748500 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 303026-55-3

4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2748500
CAS No.: 303026-55-3
M. Wt: 456.45
InChI Key: CCCGQNXVKHXRGP-CRAVZTJYSA-N
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Description

4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H12N4O6S2 and its molecular weight is 456.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, which showed significant in vitro antimicrobial and anticancer potentials. Among these, certain derivatives exhibited notable antimicrobial and anticancer activities, highlighting the potential of 4-nitro-N-((E)-5-((E)-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide in these areas (Deep et al., 2016).

Synthesis and Characterization

Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for new (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterizing them using various analytical techniques. This research provides insight into the synthesis process of similar compounds, including this compound (Hossaini et al., 2017).

MMP Inhibitors in Tissue Damage

Incerti et al. (2018) explored derivatives combining benzisothiazole and 4-thiazolidinone, similar to the structure of the compound , as MMP inhibitors. These compounds showed significant anti-inflammatory and potential wound healing effects, suggesting a possible application for this compound in tissue repair and anti-inflammatory treatments (Incerti et al., 2018).

Tumor Hypoxia Markers

Li et al. (2005) synthesized and evaluated nitroimidazole-based thioflavin-T derivatives, including analogues similar to the compound , as tumor hypoxia markers. This suggests potential applications in cancer research and diagnosis (Li et al., 2005).

Properties

IUPAC Name

4-nitro-N-[(5E)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O6S2/c24-17(13-6-10-15(11-7-13)23(28)29)20-21-18(25)16(31-19(21)30)3-1-2-12-4-8-14(9-5-12)22(26)27/h1-11H,(H,20,24)/b2-1+,16-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGQNXVKHXRGP-CRAVZTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.